2-Bromo-4-chloro-5-(trifluoromethyl)phenol 2-Bromo-4-chloro-5-(trifluoromethyl)phenol
Brand Name: Vulcanchem
CAS No.: 1203898-21-8
VCID: VC3373483
InChI: InChI=1S/C7H3BrClF3O/c8-4-2-5(9)3(1-6(4)13)7(10,11)12/h1-2,13H
SMILES: C1=C(C(=CC(=C1O)Br)Cl)C(F)(F)F
Molecular Formula: C7H3BrClF3O
Molecular Weight: 275.45 g/mol

2-Bromo-4-chloro-5-(trifluoromethyl)phenol

CAS No.: 1203898-21-8

Cat. No.: VC3373483

Molecular Formula: C7H3BrClF3O

Molecular Weight: 275.45 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4-chloro-5-(trifluoromethyl)phenol - 1203898-21-8

Specification

CAS No. 1203898-21-8
Molecular Formula C7H3BrClF3O
Molecular Weight 275.45 g/mol
IUPAC Name 2-bromo-4-chloro-5-(trifluoromethyl)phenol
Standard InChI InChI=1S/C7H3BrClF3O/c8-4-2-5(9)3(1-6(4)13)7(10,11)12/h1-2,13H
Standard InChI Key PLBFOFZIFTVEHV-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1O)Br)Cl)C(F)(F)F
Canonical SMILES C1=C(C(=CC(=C1O)Br)Cl)C(F)(F)F

Introduction

Physical and Chemical Properties

2-Bromo-4-chloro-5-(trifluoromethyl)phenol is a halogenated organic compound with the molecular formula C₇H₃BrClF₃O and a molecular weight of 275.450 g/mol . The compound is characterized by a phenol backbone with multiple halogen substituents, contributing to its distinct chemical behavior and potential applications in various fields.

Structural Identification

The compound can be identified through various systematic nomenclature systems and identifiers, essential for proper cataloging and reference in scientific literature.

Table 1: Identification Parameters of 2-Bromo-4-chloro-5-(trifluoromethyl)phenol

ParameterValue
CAS Number1203898-21-8
IUPAC Name2-bromo-4-chloro-5-(trifluoromethyl)phenol
Molecular FormulaC₇H₃BrClF₃O
Molecular Weight275.450 g/mol
Standard InChIInChI=1S/C7H3BrClF3O/c8-4-2-5(9)3(1-6(4)13)7(10,11)12/h1-2,13H
Standard InChIKeyPLBFOFZIFTVEHV-UHFFFAOYSA-N
SMILES NotationC1=C(C(=CC(=C1O)Br)Cl)C(F)(F)F
PubChem Compound ID50853291

The structure features a hydroxyl group at position 1, a bromine atom at position 2, a chlorine atom at position 4, and a trifluoromethyl group at position 5 of the phenol ring. This particular arrangement of substituents influences the compound's reactivity and physicochemical properties.

Physicochemical Properties

The physicochemical properties of 2-Bromo-4-chloro-5-(trifluoromethyl)phenol contribute to its behavior in various chemical environments and inform potential applications and handling requirements.

Table 2: Physicochemical Properties of 2-Bromo-4-chloro-5-(trifluoromethyl)phenol

PropertyValue
Physical StateSolid (presumed based on similar compounds)
Density1.8±0.1 g/cm³
Boiling Point261.1±35.0 °C at 760 mmHg
Flash Point111.7±25.9 °C
LogP4.72
Vapor Pressure0.0±0.6 mmHg at 25°C
Index of Refraction1.523
Exact Mass273.900787

The high LogP value of 4.72 indicates significant lipophilicity, suggesting strong partitioning into organic phases rather than aqueous environments . This property may be particularly relevant for applications in organic synthesis and pharmaceutical development where lipophilicity influences drug delivery and membrane permeability.

Synthesis and Preparation

The synthesis of 2-Bromo-4-chloro-5-(trifluoromethyl)phenol has been documented, providing valuable insights into the preparation methods and reaction conditions required to obtain this compound.

Synthetic Route

The primary synthetic route involves the bromination of 4-chloro-3-(trifluoromethyl)phenol using molecular bromine in acetic acid . This reaction represents a classic electrophilic aromatic substitution where the electron-rich phenol ring directs the incoming bromine to the ortho position.

Table 3: Synthesis Parameters for 2-Bromo-4-chloro-5-(trifluoromethyl)phenol

ParameterValue
Starting Material4-chloro-3-(trifluoromethyl)phenol
ReagentBromine (Br₂)
SolventAcetic acid (HOAc)
Temperature0°C to room temperature
Reaction Time2 hours
Reported Yield39%

Synthetic Procedure

The detailed synthetic procedure involves the dropwise addition of bromine (6.50 g, 40.70 mmol) to a stirred solution of 4-chloro-3-(trifluoromethyl)phenol (4.00 g, 20.35 mmol) in acetic acid (40 mL) at 0°C . After addition, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is subsequently diluted with ethyl acetate (80 mL) and water (80 mL) . The aqueous phase is extracted with ethyl acetate (3 × 80 mL), and the combined organic layers are washed with brine (3 × 80 mL) and dried over anhydrous sodium sulfate .

Following filtration, the filtrate is concentrated under reduced pressure, and the residue is purified by silica gel column chromatography using a petroleum ether/ethyl acetate (10:1) eluent system . This purification yields 2-Bromo-4-chloro-5-(trifluoromethyl)phenol as a light yellow solid (2.40 g, 39% yield) .

Product Specifications

Commercial preparations of 2-Bromo-4-chloro-5-(trifluoromethyl)phenol typically adhere to specific purity standards that ensure the reliability and reproducibility of research results when using this compound.

Table 4: Commercial Product Specifications

SpecificationValue
Minimum Purity98% (HPLC)
Maximum Moisture Content0.5%
Recommended Storage Condition2-8°C

These specifications underscore the importance of proper storage and handling to maintain the compound's integrity for research applications .

Analytical Characterization

Analytical data provides crucial information for confirming the identity and purity of 2-Bromo-4-chloro-5-(trifluoromethyl)phenol, essential for research applications requiring precise chemical identification.

Spectroscopic Data

According to the synthesis literature, the compound has been characterized using various spectroscopic techniques, including liquid chromatography-mass spectrometry (LCMS) and nuclear magnetic resonance (NMR) spectroscopy .

LCMS (ESI) data shows characteristic mass spectral peaks calculated for C₇H₃BrClF₃O [M-1]⁺: 273, 275, 277 in a ratio of 2:3:1, which is consistent with the isotopic distribution patterns expected for compounds containing both bromine and chlorine atoms .

The ¹H NMR spectrum (300 MHz, CDCl₃) demonstrates three distinct signals: δ 7.63 (s, 1H), 7.35 (s, 1H), and 5.73 (s, 1H) . The two singlets at 7.63 and 7.35 ppm correspond to the aromatic protons, while the singlet at 5.73 ppm is attributed to the hydroxyl proton of the phenol group.

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